Tetraammineplatinum(II) nitrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

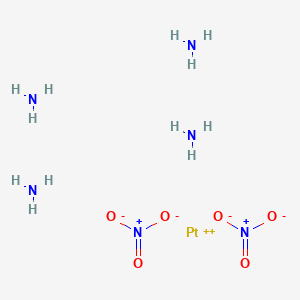

IUPAC Name |

azane;platinum(2+);dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.4H3N.Pt/c2*2-1(3)4;;;;;/h;;4*1H3;/q2*-1;;;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAKORNXYLGSJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N6O6Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16455-68-8 (Parent) | |

| Record name | Tetraammineplatinum dinitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020634122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10174665 | |

| Record name | Tetraammineplatinum dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20634-12-2 | |

| Record name | Tetraammineplatinum dinitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020634122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraammineplatinum dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraammineplatinum dinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tetraammineplatinum(II) Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraammineplatinum(II) nitrate (B79036), with the chemical formula --INVALID-LINK--₂, is a significant coordination compound. It is a water-soluble, crystalline solid that serves as a crucial precursor in the synthesis of various platinum-based catalysts and materials.[1][2] Its applications are found in materials science for developing novel functional materials and thin films, and it also acts as an analytical reagent for detecting amino acids.[1] This guide provides a comprehensive overview of the synthesis and characterization of tetraammineplatinum(II) nitrate, presenting detailed experimental protocols, tabulated data, and process visualizations to support researchers in their work.

Physicochemical Properties

This compound is typically a white to pale yellow crystalline powder or chunks.[1][3][4] It is highly soluble in water.[5][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | --INVALID-LINK--₂ or H₁₂N₆O₆Pt |

| Molecular Weight | 387.21 g/mol [1][7] |

| Appearance | White to pale yellow crystalline powder or chunks[1][3][4] |

| Density | 1.05 g/cm³[1][6] |

| Melting Point | Decomposes at 262 °C[1][6][7] |

| Solubility | Soluble in water[5][6] |

| CAS Registry Number | 20634-12-2[1] |

Synthesis Protocols

Two primary methods for the synthesis of this compound are detailed below. The first is a novel, high-yield process starting from potassium tetrachloroplatinate(II) (K₂PtCl₄), and the second is a more general approach.

Protocol 1: Novel High-Yield Synthesis from K₂PtCl₄

This method involves a three-step process that avoids the difficult-to-prepare intermediate [Pt(NH₃)₂Cl₂], resulting in a high yield and purity suitable for large-scale production.[8][9] The reported yield for this method is greater than 90%, with a product purity of 99.0% (as metal platinum).[8]

Step 1: Synthesis of cis-diiododiammineplatinum(II)

-

Dissolve 100g of K₂PtCl₄ (241 mmol) in 500 ml of water and filter to remove any insoluble materials.

-

At 45°C, slowly add a solution of 240g of KI (1.45 mol, 50% excess) in 200 ml of water.

-

Allow the reaction to proceed in the dark for 4 hours.

-

Dropwise, add a 1:1 ammonia (B1221849) water solution (30% excess) to obtain a yellow precipitate.

-

Let the mixture stand for 2 hours.

-

Collect the precipitate by filtration, wash it with water and then ethanol.

-

Dry the product, cis-[Pt(NH₃)₂I₂], under vacuum at 60-70°C for 4 hours. The expected yield is 112g (96%).[9]

Step 2: Synthesis of cis-diaquadiaammineplatinum(II) nitrate

-

Suspend 100g of the cis-[Pt(NH₃)₂I₂] (207 mmol) from Step 1 in 500 ml of water.

-

Add an equivalent amount of silver nitrate (70.3g, 414 mmol).

-

Stir the mixture and allow it to react at 45°C for 5 hours.

-

Monitor the reaction for completion, then filter to remove the AgI precipitate.

-

Freeze-dry the mother liquor to near dryness to obtain the hydrate (B1144303) nitrate, cis---INVALID-LINK--₂.[9]

Step 3: Synthesis of this compound

-

React the hydrate from Step 2 with a strong aqueous ammonia solution.

Protocol 2: General Synthesis Method

This is a more general and straightforward method, though yield and purity data are not as readily available in the provided sources.

-

Dissolve potassium tetrachloroplatinate(II) (K₂PtCl₄) in water.

-

Add a concentrated ammonia solution to the mixture.

-

Gradually introduce nitric acid while continuously stirring.

-

Filter the resulting solution to obtain the this compound crystals.[1]

Characterization Data

The structural characterization of this compound is crucial for confirming its identity and purity. Key characterization techniques include elemental analysis and various spectroscopic methods.[10]

Elemental Analysis

Elemental analysis provides the percentage composition of elements in the compound, which can be compared against theoretical values.

Table 2: Elemental Analysis of this compound

| Element | Measured Value (%)[8] | Theoretical Value (%)[8] |

| H | 4.51 | 4.61 |

| N | 21.22 | 21.34 |

| Pt | 50.0 | 50.4 |

Spectroscopic Data

Spectroscopic data provides detailed information about the molecular structure and bonding within the compound.

Table 3: Spectroscopic Data for this compound

| Technique | Wavenumber (cm⁻¹)/Chemical Shift (ppm)/m/z | Assignment |

| Infrared (IR) | 3272 (s) | ν(NH₃) |

| 1586 (m) | δₐ(HNH) | |

| 1384 (s) | ν₃(NO₃) + δₛ(HNH) | |

| 857 (m) | ρ(NH₃) | |

| 822 (m) | ν₃(NO₃⁻) | |

| 508 (m) | ν(Pt-N) | |

| ¹H NMR (DMSO) | 4.07 (12H) | 4NH₃ |

| ESI⁺-MS | 132 | [Pt(NH₃)₄]²⁺/2 |

Data sourced from a novel synthesis and characterization study.[8]

Applications

This compound is a versatile compound with several important applications:

-

Catalyst Precursor : It is a key precursor for the synthesis of platinum nanoparticles, which are effective catalysts in hydrogenation, dehydrogenation, and oxidation reactions.[1] It is also used to create bimetallic Pt/Zn catalysts and Pt/cerium oxide catalysts.[3][11][12]

-

Analytical Reagent : The compound can be used for the detection and quantification of amino acids in solutions due to the interaction between the platinum(II) center and the amino groups.[1]

-

Materials Science : It is utilized in the development of novel functional materials and in the deposition of thin films with unique electronic and catalytic properties.[1]

Safety Information

This compound should be handled with care due to its potential toxicity.[2] It is classified as an oxidizing solid and can cause skin and eye irritation.[13] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound.[7][13] It should be stored in a dry place away from combustible materials.[13]

References

- 1. Buy this compound | 20634-12-2 [smolecule.com]

- 2. CAS 20634-12-2: this compound [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. strem.com [strem.com]

- 5. americanelements.com [americanelements.com]

- 6. chembk.com [chembk.com]

- 7. 99.995% trace metals basis, solid | Sigma-Aldrich [sigmaaldrich.com]

- 8. CN101367557A - A New Method for Synthesizing Tetraammine Platinum(II) Nitrate - Google Patents [patents.google.com]

- 9. Novel method for synthesis of tetrammine platinum hydrogen nitrate (II) - Eureka | Patsnap [eureka.patsnap.com]

- 10. asianpubs.org [asianpubs.org]

- 11. This compound, ≥50% Pt basis 20634-12-2 India [ottokemi.com]

- 12. This compound 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 13. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the Properties of Tetraammineplatinum(II) Nitrate for Catalyst Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraammineplatinum(II) nitrate (B79036), --INVALID-LINK--₂, is a crucial precursor in the synthesis of highly dispersed platinum catalysts, which are pivotal in a myriad of applications, including hydrogenation, dehydrogenation, and oxidation reactions, as well as in the development of fuel cells and lean NOₓ trap (LNT) catalysts.[1][2][3] Its high solubility in water and the nature of its ligands make it an excellent choice for achieving uniform deposition of platinum nanoparticles on various catalyst supports.[1][4] This technical guide provides a comprehensive overview of the core properties of tetraammineplatinum(II) nitrate relevant to catalyst synthesis, detailed experimental protocols, and a visualization of the synthesis workflow and decomposition pathways.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the precursor is fundamental to designing and controlling the synthesis of efficient catalysts. Key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | --INVALID-LINK--₂ | [2][3] |

| Molecular Weight | 387.21 g/mol | [1][2] |

| Appearance | White to pale yellow crystalline powder or chunks | [1][3] |

| Decomposition Temperature | 262 °C | [1][2] |

| Solubility in Water | Miscible | [1][3] |

| Platinum Content | ~50.4% (theoretical) | [2] |

| Density | 1.05 g/cm³ | [1] |

Catalyst Synthesis: Experimental Protocols

The synthesis of supported platinum catalysts from this compound typically involves three main stages: impregnation of a support material, calcination (thermal treatment in a controlled atmosphere), and reduction to metallic platinum. The following protocols are representative examples for the synthesis of platinum catalysts on carbon (Pt/C) and alumina (B75360) (Pt/Al₂O₃) supports.

Protocol 1: Synthesis of Pt/C Catalyst via Incipient Wetness Impregnation

This method is widely used to prepare catalysts with a high dispersion of the active metal.

Materials:

-

This compound (--INVALID-LINK--₂)

-

High surface area carbon black (e.g., Vulcan XC-72R)

-

Deionized water

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

Procedure:

-

Support Pre-treatment: The carbon support is dried at 110-120 °C for at least 4 hours to remove adsorbed water.

-

Impregnation Solution Preparation: An aqueous solution of this compound is prepared by dissolving the required amount of the salt in deionized water to achieve the target platinum loading on the carbon support. The volume of the solution should be equal to the pore volume of the carbon support to be impregnated (incipient wetness).

-

Impregnation: The this compound solution is added dropwise to the dried carbon support with constant mixing to ensure uniform distribution.

-

Drying: The impregnated carbon is dried in an oven at 100-120 °C for 12-24 hours to remove the solvent.

-

Reduction: The dried catalyst precursor is placed in a tube furnace and subjected to reduction under a flow of hydrogen gas. A typical reduction program involves:

-

Purging with an inert gas (e.g., nitrogen) for 30 minutes at room temperature.

-

Ramping the temperature to 140-250 °C at a rate of 5 °C/min under a flow of diluted hydrogen (e.g., 5% H₂ in N₂).

-

Holding at the final temperature for 2-4 hours.

-

Cooling down to room temperature under an inert atmosphere.

-

Protocol 2: Synthesis of Pt/Al₂O₃ Catalyst via Wet Impregnation

This protocol is suitable for supports like alumina and allows for strong interaction between the precursor and the support surface.

Materials:

-

This compound (--INVALID-LINK--₂)

-

γ-Alumina (γ-Al₂O₃) pellets or powder

-

Deionized water

-

Ammonium (B1175870) hydroxide (B78521) (for pH adjustment)

-

Hydrogen gas (H₂)

-

Air

Procedure:

-

Support Pre-treatment: The γ-Al₂O₃ support is calcined at 500 °C for 4 hours to ensure a clean and consistent surface.

-

Impregnation Solution Preparation: An aqueous solution of this compound is prepared. The pH of the solution is adjusted to a basic value (e.g., pH 10-11) using ammonium hydroxide to promote the adsorption of the cationic platinum complex onto the alumina surface.

-

Impregnation: The alumina support is added to the impregnation solution and stirred for several hours (e.g., 12-24 hours) to allow for complete adsorption of the platinum complex.

-

Filtration and Washing: The impregnated support is filtered and washed with deionized water to remove any unadsorbed precursor.

-

Drying: The catalyst is dried in an oven at 110 °C overnight.

-

Calcination: The dried catalyst is calcined in a furnace under a flow of air. The temperature is ramped to 300-400 °C and held for 2-4 hours. This step helps to decompose the nitrate and ammonia (B1221849) ligands.

-

Reduction: The calcined catalyst is reduced in a tube furnace under a hydrogen flow. The temperature is ramped to 400-500 °C and held for 2-4 hours to ensure complete reduction of platinum oxides to metallic platinum. The catalyst is then cooled to room temperature under a nitrogen flow.

Visualization of Synthesis and Decomposition Pathways

The following diagrams illustrate the logical workflow for catalyst synthesis and the proposed decomposition pathway of this compound on a support material.

Conclusion

This compound is a versatile and highly effective precursor for the synthesis of platinum-based catalysts. Its properties, particularly its high solubility and well-defined chemical nature, allow for precise control over catalyst preparation. By carefully selecting the support material and optimizing the impregnation, calcination, and reduction conditions, researchers can tailor the size, dispersion, and ultimately, the catalytic activity of the resulting platinum nanoparticles to meet the demands of various chemical processes. The provided protocols and workflow diagrams serve as a foundational guide for the rational design and synthesis of next-generation platinum catalysts.

References

Tetraammineplatinum(II) Nitrate: A Comprehensive Technical Guide to its Application as a Precursor for Platinum Nanoparticles in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The burgeoning field of nanomedicine leverages the unique properties of materials at the nanoscale to develop novel therapeutic and diagnostic agents. Among these, platinum nanoparticles (PtNPs) have garnered significant attention for their catalytic activity, biocompatibility, and potential as drug delivery vehicles, particularly in oncology. A critical aspect of harnessing the full potential of PtNPs lies in the precise control over their synthesis, which dictates their size, shape, and surface chemistry—properties that are intrinsically linked to their biological activity. Tetraammineplatinum(II) nitrate (B79036), --INVALID-LINK--₂, has emerged as a valuable precursor for the synthesis of PtNPs, offering distinct advantages in controlling nanoparticle formation. This technical guide provides an in-depth exploration of the use of tetraammineplatinum(II) nitrate in the synthesis of platinum nanoparticles, detailing experimental protocols, presenting quantitative data, and visualizing key biological and developmental workflows.

Synthesis of Platinum Nanoparticles from this compound

The synthesis of platinum nanoparticles from this compound can be achieved through several methods, primarily involving the reduction of the platinum(II) complex in a controlled environment. The choice of synthesis route significantly influences the physicochemical properties of the resulting nanoparticles.

Experimental Protocols

1. Chemical Reduction Method

This method involves the use of a reducing agent to reduce the platinum ions to elemental platinum.

-

Materials:

-

This compound (--INVALID-LINK--₂)

-

Reducing agent (e.g., sodium borohydride (B1222165) (NaBH₄), hydrazine (B178648) (N₂H₄))

-

Stabilizing agent/capping agent (e.g., polyvinylpyrrolidone (B124986) (PVP), citrate)

-

Deionized water

-

-

Procedure:

-

Prepare an aqueous solution of this compound at a specific concentration (e.g., 1 mM).

-

Prepare a separate aqueous solution of the stabilizing agent (e.g., 2 mM PVP).

-

Mix the precursor and stabilizer solutions under vigorous stirring.

-

Slowly add a freshly prepared aqueous solution of the reducing agent (e.g., 10 mM NaBH₄) dropwise to the mixture. The color of the solution will gradually change, indicating the formation of platinum nanoparticles.

-

Continue stirring for a defined period (e.g., 1-2 hours) to ensure the complete reduction and stabilization of the nanoparticles.

-

The resulting nanoparticle suspension can be purified by centrifugation and washing to remove unreacted reagents.

-

2. Thermal Decomposition Method

This method relies on the thermal decomposition of the precursor in a high-boiling-point solvent.

-

Materials:

-

This compound (--INVALID-LINK--₂)

-

High-boiling-point solvent (e.g., ethylene (B1197577) glycol, oleylamine)

-

Stabilizing agent (optional, the solvent can sometimes act as a stabilizer)

-

-

Procedure:

-

Disperse this compound in the high-boiling-point solvent.

-

Heat the mixture to a specific temperature (e.g., 160-250 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Maintain the temperature for a set duration (e.g., 30-60 minutes) to allow for the complete decomposition of the precursor and the formation of nanoparticles.

-

Cool the reaction mixture to room temperature.

-

The nanoparticles can be isolated by adding a non-solvent to precipitate the particles, followed by centrifugation and washing.

-

3. Polyol Synthesis Method

A widely used method where a polyol (e.g., ethylene glycol) acts as both the solvent and the reducing agent.

-

Materials:

-

This compound (--INVALID-LINK--₂)

-

Polyol (e.g., ethylene glycol)

-

Stabilizing agent (e.g., polyvinylpyrrolidone (PVP))

-

-

Procedure:

-

Dissolve this compound and the stabilizing agent in the polyol.

-

Heat the solution to a specific temperature (e.g., 120-180 °C) with constant stirring.

-

The reaction is typically complete within 1-3 hours, as indicated by a color change.

-

The resulting nanoparticle suspension is cooled and can be used directly or purified.

-

Data Presentation: Synthesis Parameters and Nanoparticle Characteristics

The following table summarizes typical experimental parameters and the resulting characteristics of platinum nanoparticles synthesized from this compound. It is important to note that these values can vary depending on the specific experimental setup and desired nanoparticle properties.

| Synthesis Method | Precursor Concentration | Reducing Agent | Stabilizing Agent | Temperature (°C) | Time (h) | Average Nanoparticle Size (nm) |

| Chemical Reduction | 1 mM | Sodium Borohydride | PVP | 25 | 1 | 3-8 |

| Thermal Decomposition | 0.5 mmol | - | Oleylamine | 200 | 0.5 | 5-15 |

| Polyol Synthesis | 0.2 M | Ethylene Glycol | PVP | 160 | 2 | 2-10 |

Characterization of Platinum Nanoparticles

A thorough characterization of the synthesized PtNPs is crucial to ensure their quality and suitability for drug delivery applications.

Experimental Protocols for Characterization

-

Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles. A drop of the diluted nanoparticle suspension is placed on a carbon-coated copper grid and allowed to dry before imaging.

-

Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension.

-

X-ray Diffraction (XRD): To analyze the crystalline structure and confirm the formation of metallic platinum.

-

UV-Vis Spectroscopy: To monitor the formation of nanoparticles by observing the surface plasmon resonance peak, although this is often less pronounced for platinum compared to gold or silver nanoparticles.

Application in Drug Development: Cellular Uptake and Workflow

Platinum nanoparticles synthesized from this compound can be functionalized with targeting ligands and loaded with therapeutic agents for targeted drug delivery. Understanding the mechanisms of cellular uptake and the overall drug development workflow is essential for successful translation.

Cellular Uptake of Platinum Nanoparticles

The entry of platinum nanoparticles into cells is a critical step for drug delivery and is primarily mediated by endocytosis. The specific pathway can be influenced by the nanoparticle's size, shape, and surface chemistry.

Signaling Pathways in Endocytosis

The two main endocytic pathways relevant to nanoparticle uptake are clathrin-mediated endocytosis and caveolae-mediated endocytosis.

Caption: Clathrin-Mediated Endocytosis of PtNPs.

Caption: Caveolae-Mediated Endocytosis of PtNPs.

Workflow for Platinum Nanoparticle-Based Drug Development

The development of a platinum nanoparticle-based drug delivery system is a multi-step process that spans from initial design to preclinical evaluation.

Caption: Preclinical Drug Development Workflow.

Conclusion

This compound serves as a versatile and effective precursor for the synthesis of platinum nanoparticles with tunable properties. The ability to control nanoparticle size and morphology through various synthesis methods, such as chemical reduction, thermal decomposition, and polyol synthesis, is paramount for their application in drug delivery. A thorough understanding of the synthesis parameters, coupled with comprehensive characterization and a clear view of the biological interactions and developmental workflow, provides a solid foundation for researchers and drug development professionals to advance the use of these promising nanomaterials in medicine. The detailed protocols and visualized pathways presented in this guide aim to facilitate the rational design and development of next-generation platinum nanoparticle-based therapeutics.

Thermal Decomposition Behavior of Tetraammineplatinum(II) Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of tetraammineplatinum(II) nitrate (B79036), --INVALID-LINK--₂. The information is compiled from various scientific sources to assist researchers and professionals in understanding the thermal stability, decomposition pathway, and byproducts of this important platinum complex.

Executive Summary

Tetraammineplatinum(II) nitrate is a water-soluble platinum(II) complex often used as a precursor in the synthesis of platinum-based catalysts and other platinum compounds. Its thermal decomposition is a critical parameter for applications involving elevated temperatures, such as catalyst preparation. The decomposition process is characterized by a multi-step degradation, influenced by the surrounding atmosphere, ultimately yielding metallic platinum as the solid residue. The primary decomposition is reported to occur at approximately 262 °C.

Thermal Decomposition Data

| Stage | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Event | Gaseous Products (Expected) |

| 1 | ~240 - 270 | ~17.6% | Decomposition of ammine ligands and nitrate | NH₃, N₂O, H₂O |

| 2 | ~270 - 350 | ~22.7% | Further decomposition and reduction to metallic Pt | NO₂, O₂, residual nitrogen compounds |

| Residue | > 350 | (50.4% remaining) | Stable | Metallic Platinum (Pt) |

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize the thermal decomposition of this compound. These protocols are based on standard practices for the thermal analysis of metal ammine complexes.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss of the sample as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

An empty platinum or alumina (B75360) crucible is tared on the microbalance of the TGA instrument.

-

Approximately 5-10 mg of this compound is weighed into the crucible.

-

The crucible is placed in the TGA furnace.

-

The furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

The sample is heated from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to identify the onset and completion temperatures of decomposition stages and the corresponding mass losses.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of the sample as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Approximately 2-5 mg of this compound is weighed into an aluminum or sealed pan.

-

An empty, hermetically sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The DSC cell is purged with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

The sample is heated from ambient temperature to 400 °C at a constant heating rate of 10 °C/min.

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

The resulting DSC curve is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events and to quantify the enthalpy changes associated with these transitions.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous species evolved during the thermal decomposition.

Instrumentation: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Procedure:

-

The TGA protocol (Section 3.1) is followed.

-

The gas outlet of the TGA furnace is connected to the inlet of the MS or FTIR gas cell via a heated transfer line to prevent condensation of the evolved gases.

-

Mass spectra or infrared spectra of the evolved gases are continuously recorded throughout the TGA experiment.

-

The spectra are correlated with the mass loss events observed in the TGA data to identify the gaseous decomposition products at each stage.

Visualizations

Logical Decomposition Pathway

The following diagram illustrates the proposed logical pathway for the thermal decomposition of this compound in an inert atmosphere.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

The diagram below outlines a typical experimental workflow for the comprehensive thermal analysis of this compound.

Caption: Experimental workflow for thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound is a complex process that proceeds through intermediate species to ultimately form metallic platinum. The decomposition is initiated around 240 °C and is largely complete by 350 °C, with a significant decomposition event occurring at approximately 262 °C. The gaseous byproducts primarily consist of ammonia (B1221849) and various nitrogen oxides. A thorough understanding of this decomposition behavior, as outlined in this guide, is essential for the controlled application of this compound in high-temperature processes. For precise quantitative analysis, it is recommended that researchers perform thermal analysis on their specific sample batch under their experimental conditions.

An In-depth Technical Guide to the Crystal Structure of Tetraammineplatinum(II) Nitrate

This guide provides a comprehensive overview of the crystal structure of tetraammineplatinum(II) nitrate (B79036), --INVALID-LINK--₂, tailored for researchers, scientists, and professionals in drug development. The document details the crystallographic data, experimental methodologies for its synthesis and structural determination, and a visualization of its synthesis pathway.

Introduction

Tetraammineplatinum(II) nitrate is an inorganic coordination compound with the chemical formula --INVALID-LINK--₂. It consists of a central platinum(II) ion coordinated to four ammonia (B1221849) ligands, forming a square planar complex cation, with two nitrate anions providing charge balance.[1] This compound is of significant interest as a precursor for the synthesis of platinum-based catalysts and other platinum compounds.[1] Its high water solubility and the absence of halide ligands make it a versatile starting material in various chemical applications.[1] Understanding its crystal structure is fundamental to elucidating its chemical and physical properties and for its application in materials science and catalysis.

Crystal Structure and Quantitative Data

A single-crystal X-ray diffraction study has revealed the precise atomic arrangement within this compound. The compound crystallizes in a well-defined three-dimensional framework built from the planar-square [Pt(NH₃)₄]²⁺ cations and the nitrate anions. These ions are interconnected by a network of N-H···O hydrogen bonds.[2] The platinum atoms are located at inversion centers, a key feature of the crystal lattice.[2] this compound is isostructural with its palladium analogue, --INVALID-LINK--₂.[2]

The key crystallographic data for this compound are summarized in the table below.

| Parameter | Value |

| Chemical Formula | H₁₂N₆O₆Pt |

| Formula Weight | 387.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 6.883(3) Å |

| b | 10.590(4) Å |

| c | 7.904(3) Å |

| β | 110.13(4)° |

| Volume | 541.1(4) ų |

| Z | 2 |

| Density (calculated) | 2.376 g/cm³ |

| Pt-N Bond Lengths | 2.0471(16) Å, 2.0519(15) Å |

| N-Pt-N Angles | 89.24° |

Note: The crystallographic data presented here is based on the findings reported in the single-crystal X-ray diffraction study.[2]

Experimental Protocols

A common and effective method for the synthesis of this compound involves a multi-step process starting from potassium tetrachloroplatinate(II) (K₂PtCl₄). This route avoids the challenging preparation of the [Pt(NH₃)₂Cl₂] intermediate.[2]

The general synthetic procedure is as follows:

-

Formation of cis-diiododiammineplatinum(II): Potassium tetrachloroplatinate(II) is reacted with potassium iodide (KI) and ammonia (NH₃) to yield the intermediate, cis-[Pt(NH₃)₂I₂].

-

Reaction with Silver Nitrate: The cis-[Pt(NH₃)₂I₂] intermediate is then reacted with silver nitrate (AgNO₃). This reaction results in the precipitation of silver iodide (AgI) and the formation of the diaqua complex, cis-[Pt(NH₃)₂ diaqua complex, cis-[Pt(NH₃)₂

References

The Reactivity of Tetraammineplatinum(II) Nitrate in Acidic Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactions of tetraammineplatinum(II) nitrate (B79036), specifically focusing on its behavior in acidic media. While direct kinetic studies on the aquation of the tetraammineplatinum(II) cation ([Pt(NH₃)₄]²⁺) are not extensively available in the reviewed literature, this document extrapolates from well-studied analogous platinum(II) ammine complexes to elucidate the expected reaction pathways and mechanisms. The guide details the associative mechanism of ligand substitution characteristic of square planar d⁸ metal complexes and provides generalized experimental protocols for studying such reactions. Quantitative data from related systems are presented to offer a comparative understanding of the reactivity.

Introduction

Tetraammineplatinum(II) nitrate, --INVALID-LINK--₂, is a coordination compound of significant interest, often utilized as a precursor in the synthesis of various platinum-containing materials, including catalysts and anti-cancer drug analogs. Its behavior in solution, particularly in acidic media, is crucial for understanding its stability, reactivity, and potential applications. In acidic environments, the tetraammineplatinum(II) cation is susceptible to stepwise substitution of its ammine ligands by water molecules, a process known as aquation or acid hydrolysis. This guide explores the fundamental chemical reactions governing this process.

Reaction Mechanisms in Acidic Media

The substitution of ligands in square planar platinum(II) complexes, such as the tetraammineplatinum(II) cation, predominantly proceeds via an associative mechanism . This mechanism involves the initial attack of a nucleophile (in this case, a water molecule) on the platinum center to form a five-coordinate intermediate, which then releases one of the original ligands.

The overall reaction for the complete aquation of tetraammineplatinum(II) can be represented as a series of four reversible steps:

-

[Pt(NH₃)₄]²⁺ + H₂O ⇌ [Pt(NH₃)₃(H₂O)]²⁺ + NH₃

-

[Pt(NH₃)₃(H₂O)]²⁺ + H₂O ⇌ [Pt(NH₃)₂(H₂O)₂]²⁺ + NH₃

-

[Pt(NH₃)₂(H₂O)₂]²⁺ + H₂O ⇌ [Pt(NH₃)(H₂O)₃]²⁺ + NH₃

-

[Pt(NH₃)(H₂O)₃]²⁺ + H₂O ⇌ [Pt(H₂O)₄]²⁺ + NH₃

In acidic solution, the released ammonia (B1221849) (NH₃) will be protonated to form the ammonium (B1175870) ion (NH₄⁺), which drives the equilibrium towards the products.

Visualization of the Associative Ligand Substitution Mechanism

The following diagram illustrates the associative pathway for the first aquation step of the tetraammineplatinum(II) cation.

Quantitative Data from Analogous Systems

Direct kinetic data for the stepwise aquation of [Pt(NH₃)₄]²⁺ is not extensively reported. However, studies on similar platinum(II) ammine complexes with chloride as the leaving group provide valuable insights into the rates and equilibria of aquation reactions in acidic or near-neutral media. The following tables summarize kinetic and equilibrium data for the aquation of related di- and trinuclear platinum(II) complexes. It is important to note that the Pt-Cl bond is generally more labile than the Pt-NH₃ bond, and therefore the rates of aquation for tetraammineplatinum(II) are expected to be significantly slower.

Table 1: Kinetic and Equilibrium Data for the Aquation of a Dinuclear Platinum(II) Complex at 37 °C [1]

| Reaction Step | Forward Rate Constant (k) | Reverse Rate Constant (k⁻¹) | Equilibrium Constant (K) |

| First Aquation | (7.9 ± 0.2) x 10⁻⁵ s⁻¹ | 1.18 ± 0.06 M⁻¹s⁻¹ | 6.7 x 10⁻⁵ M |

| Second Aquation | (10.6 ± 3.0) x 10⁻⁴ s⁻¹ | 1.5 ± 0.6 M⁻¹s⁻¹ | 7.1 x 10⁻⁴ M |

Complex: [[trans-PtCl(¹⁵NH₃)₂]₂(μ-¹⁵NH₂(CH₂)₆¹⁵NH₂)]²⁺

Table 2: Kinetic and Equilibrium Data for the Aquation of a Trinuclear Platinum(II) Complex at 298 K [2]

| Reaction Step | Forward Rate Constant (k) | Reverse Rate Constant (k⁻¹) | Equilibrium Constant (K) |

| First Aquation | (7.1 ± 0.2) x 10⁻⁵ s⁻¹ | 0.158 ± 0.013 M⁻¹s⁻¹ | 4.5 x 10⁻⁴ M |

| Second Aquation | (7.1 ± 1.5) x 10⁻⁵ s⁻¹ | 0.16 ± 0.05 M⁻¹s⁻¹ | 4.4 x 10⁻⁴ M |

Complex: [(trans-PtCl(NH₃)₂)₂(μ-trans-Pt(NH₃)₂(NH₂(CH₂)₆NH₂)₂)]⁴⁺

Experimental Protocols

The following sections outline generalized experimental methodologies for studying the aquation kinetics of platinum(II) ammine complexes, adaptable for this compound.

General Experimental Workflow

Kinetic Measurements using Stopped-Flow UV-Vis Spectrophotometry

This technique is suitable for reactions with half-lives in the millisecond to second range.

Objective: To determine the rate constants for the stepwise aquation of [Pt(NH₃)₄]²⁺.

Materials:

-

This compound

-

Perchloric acid (HClO₄) or other non-coordinating acid

-

Deionized water

-

Stopped-flow spectrophotometer

-

Thermostatted water bath

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in deionized water.

-

Prepare a series of solutions of the acidic medium (e.g., 0.01 M, 0.05 M, 0.1 M HClO₄) to investigate the effect of acid concentration.

-

-

Instrument Setup:

-

Set the stopped-flow spectrophotometer to the desired temperature.

-

Determine the wavelength of maximum absorbance change for the reaction by performing an initial spectral scan.

-

-

Kinetic Run:

-

Load one syringe of the stopped-flow apparatus with the this compound solution and the other with the acidic solution.

-

Initiate the reaction by rapidly mixing the two solutions.

-

Monitor the change in absorbance at the predetermined wavelength as a function of time.

-

-

Data Analysis:

-

Fit the absorbance versus time data to a pseudo-first-order kinetic model to obtain the observed rate constant (k_obs).

-

Repeat the experiment at different acid concentrations and temperatures to determine the rate law and activation parameters (enthalpy and entropy of activation).

-

Mechanistic Studies using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying the species in solution and monitoring the progress of the reaction over longer timescales. ¹⁹⁵Pt and ¹⁵N NMR (using ¹⁵N-labeled starting material) are particularly informative.

Objective: To identify the intermediate and final aqua-ammine platinum(II) species and to determine the equilibrium constants for the aquation steps.

Materials:

-

¹⁵N-labeled this compound (if monitoring ¹⁵N)

-

Deuterated water (D₂O)

-

Perchloric acid-d₁ (DClO₄)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve a known amount of this compound in D₂O containing a specific concentration of DClO₄ in an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹⁹⁵Pt or ¹⁵N NMR spectrum of the initial solution.

-

Monitor the reaction by acquiring spectra at regular time intervals at a constant temperature.

-

-

Data Analysis:

-

Identify the signals corresponding to the starting material, intermediates ([Pt(NH₃)₃(H₂O)]²⁺, etc.), and the final product ([Pt(H₂O)₄]²⁺).

-

Determine the concentrations of each species at different time points by integrating the respective NMR signals.

-

Calculate the rate constants for the slow aquation steps and the equilibrium constants once the system reaches equilibrium.

-

Conclusion

The reactions of this compound in acidic media are governed by the principles of ligand substitution in square planar complexes. The primary reaction is the stepwise aquation of the [Pt(NH₃)₄]²⁺ cation, proceeding through an associative mechanism to form a series of aqua-ammine platinum(II) species. While specific kinetic data for this complex is sparse, a comprehensive understanding of its reactivity can be achieved by drawing parallels with analogous, well-characterized platinum(II) ammine systems. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct detailed kinetic and mechanistic investigations into this and related systems, which is essential for the rational design of new platinum-based compounds in catalysis and medicine.

References

- 1. Equilibrium and kinetic studies of the aquation of the dinuclear platinum complex [[trans-PtCl(NH3)2]2(mu-NH2(CH2)6NH2)]2+: pKa determinations of aqua ligands via [1H,15N] NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic and equilibria studies of the aquation of the trinuclear platinum phase II anticancer agent [(trans-PtCl(NH(3))(2))(2)(mu-trans-Pt(NH(3))(2)(NH(2)(CH(2))(6)NH(2))(2))](4+) (BBR3464) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Tetraammineplatinum(II) Nitrate in Advanced Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tetraammineplatinum(II) nitrate (B79036), --INVALID-LINK--₂, is a key precursor in materials science, prized for its high purity, water solubility, and versatility in synthesizing a range of platinum-based nanomaterials. This whitepaper provides a comprehensive overview of its application in the fabrication of supported catalysts and nanoparticles, with a focus on detailed experimental protocols, quantitative performance data, and the underlying chemical transformations.

Core Properties and Significance

Tetraammineplatinum(II) nitrate is a white to off-white crystalline solid with a molecular weight of 387.21 g/mol .[1] Its high solubility in water makes it an ideal candidate for impregnation and deposition techniques in the preparation of highly dispersed platinum catalysts.[2] The absence of chloride ions in its structure is particularly advantageous for many catalytic applications where chlorine can act as a poison. The tetraammineplatinum(II) complex cation, [Pt(NH₃)₄]²⁺, is relatively stable in solution, allowing for controlled deposition onto various support materials.

Application in Heterogeneous Catalysis

The primary application of this compound in materials science is as a precursor for the preparation of supported platinum catalysts. These catalysts are crucial in a wide array of industrial processes, including hydrogenation, dehydrogenation, and oxidation reactions.[2] The incipient wetness impregnation method is a widely used technique for the synthesis of these catalysts.[3][4]

Experimental Protocol: Synthesis of Pt/SiO₂ Catalyst via Incipient Wetness Impregnation

This protocol describes the preparation of a platinum catalyst supported on silica (B1680970) (SiO₂), a common choice for various catalytic applications.

Materials:

-

This compound (--INVALID-LINK--₂)

-

Silica (SiO₂) support (e.g., 100-200 mesh)

-

Deionized water

-

Ammonia solution (if pH adjustment is needed)

-

Furnace with temperature control

-

Tube furnace for reduction

Procedure:

-

Support Pre-treatment: The silica support is typically dried at a high temperature (e.g., 125°C overnight) to remove adsorbed water.[5]

-

Pore Volume Determination: The pore volume of the silica support is determined by adding water dropwise to a known weight of dry silica until the point of incipient wetness is reached (the point at which the pores are filled with water, but no excess liquid is present). The volume of water added is the pore volume.[5]

-

Precursor Solution Preparation: An aqueous solution of this compound is prepared. The concentration is calculated to achieve the desired platinum loading on the support, and the total volume is matched to the pore volume of the silica. For example, to prepare a 1 wt% Pt/SiO₂ catalyst, the required amount of --INVALID-LINK--₂ is dissolved in a volume of deionized water equal to the pore volume of the silica support.

-

Impregnation: The precursor solution is added dropwise to the dried silica support with constant mixing to ensure a homogeneous distribution.[5]

-

Drying: The impregnated support is dried in an oven, typically at a temperature around 100-125°C overnight, to remove the solvent.[5][6]

-

Calcination: The dried catalyst precursor is then calcined in a furnace in a flow of air. The temperature is ramped up at a controlled rate (e.g., 5°C/min) to a final temperature, which can range from 250°C to over 500°C, and held for a specific duration (e.g., 3 hours).[5][6] This step decomposes the this compound and anchors the platinum species to the support.

-

Reduction: The calcined catalyst is reduced in a tube furnace under a flow of hydrogen gas (e.g., 5% H₂ in N₂). The temperature is ramped to the desired reduction temperature (e.g., 250°C) and held for a set time (e.g., 30 minutes) to convert the platinum species to their metallic state (Pt⁰).[5][6]

Quantitative Data: Influence of Synthesis Parameters on Catalyst Properties

The properties and performance of the final catalyst are highly dependent on the synthesis parameters.

| Parameter | Value | Resulting Pt Particle Size/Dispersion | Catalytic Performance | Reference |

| Calcination Temperature | 150-400 °C | Partial oxidation to Pt⁴⁺, reduced to metallic particles with ~40% dispersion. | - | [6] |

| > 525 °C | Large metallic Pt particles with ~7% dispersion. | - | [6] | |

| **Reduction Temperature (for Pt/ZnO from --INVALID-LINK--₂) ** | 473 K | Highest activity for crotonaldehyde (B89634) hydrogenation. Low selectivity to crotyl alcohol. | - | [3] |

| > 473 K | Decreased activity, increased selectivity to crotyl alcohol due to Pt-Zn alloy formation. | - | [3] | |

| Pt Loading on SiO₂ | < 0.1 wt% | Atomic dispersion of Pt can be achieved. | - | [6] |

Synthesis of Platinum Nanoparticles

This compound is also a common precursor for the synthesis of platinum nanoparticles (PtNPs). These nanoparticles have applications in catalysis, sensing, and biomedicine due to their high surface-area-to-volume ratio and unique electronic properties.[2] A common method involves the chemical reduction of the platinum precursor in solution.

Experimental Protocol: Synthesis of Platinum Nanoparticles

This protocol outlines the synthesis of platinum nanoparticles using sodium borohydride (B1222165) as a reducing agent.

Materials:

-

This compound (--INVALID-LINK--₂) or another platinum precursor like chloroplatinic acid (H₂PtCl₆)

-

Sodium borohydride (NaBH₄)

-

Stabilizing agent (e.g., sodium citrate, polyvinylpyrrolidone (B124986) (PVP))

-

Deionized water

-

Magnetic stirrer

Procedure:

-

Precursor Solution: Prepare an aqueous solution of the platinum precursor (e.g., 1 mM).

-

Stabilizer Addition: Add an aqueous solution of the stabilizing agent to the platinum precursor solution and stir vigorously. The stabilizer prevents the aggregation of the nanoparticles as they form.

-

Reduction: Prepare a fresh, cold aqueous solution of sodium borohydride (e.g., 180 mM). Slowly add the NaBH₄ solution dropwise to the platinum precursor and stabilizer mixture while stirring.[7] A color change to dark brown or black indicates the formation of platinum nanoparticles.[7]

-

Reaction Completion: Allow the reaction to stir for a set period (e.g., 2 hours) to ensure the complete reduction of the platinum ions.[7]

-

Purification: The synthesized nanoparticles can be purified by centrifugation to separate them from the reaction solution.[7]

Quantitative Data: Influence of Synthesis Parameters on Nanoparticle Properties

| Parameter | Effect | Resulting Nanoparticle Characteristics | Reference |

| Stabilizer Concentration | Increasing concentration of TTAB (cationic surfactant) | Smaller and more monodisperse primary nanoparticles, denser aggregates with lower porosity. | [8] |

| Reducing Agent | Use of NaBH₄ with H₂PtCl₆ | Can produce nanoparticles with an average size of 5.3 nm. The borohydride can also act as a weakly interacting stabilizer. | [4] |

| Reaction Time | Prolonged reaction time (96h) with NaBH₄ | Can lead to etching of larger nanoparticles and formation of smaller (~1.2 nm) nanoparticles. | [4] |

Application in Thin Film Deposition

Platinum thin films are utilized in various applications, including sensors, electrodes, and catalytic coatings, due to their high electrical conductivity, chemical stability, and catalytic activity.[9] While sputtering and evaporation are common deposition techniques, thermal decomposition of a precursor like this compound offers a chemical deposition route.

Experimental Protocol: Thermal Decomposition for Platinum Thin Film Deposition (General Procedure)

Detailed experimental protocols for the thermal decomposition of this compound to form thin films are less commonly published than for catalyst preparation. However, a general procedure can be outlined based on the principles of thermal decomposition of platinum complexes.

Materials:

-

This compound solution

-

Substrate (e.g., silicon, glass, alumina)

-

Spin coater or dip coater

-

Furnace with controlled atmosphere

Procedure:

-

Substrate Preparation: The substrate is cleaned to remove any contaminants. This may involve sonication in solvents like acetone (B3395972) and isopropanol, followed by drying.

-

Precursor Deposition: A solution of this compound is deposited onto the substrate. This can be achieved by methods such as spin coating or dip coating to obtain a uniform layer of the precursor.

-

Drying: The coated substrate is dried at a low temperature (e.g., below 100°C) to remove the solvent.

-

Thermal Decomposition: The substrate with the dried precursor film is placed in a furnace. The temperature is ramped up in a controlled atmosphere (e.g., air, inert gas, or a reducing atmosphere) to the decomposition temperature of the complex (melts/decomposes at 262°C).[1] The temperature and atmosphere will influence the morphology and properties of the resulting platinum film. For instance, decomposition of platinum oxide films, a related process, begins around 400°C.[7]

-

Annealing: The film may be annealed at a higher temperature to improve its crystallinity and adhesion to the substrate.

Role in Biomedical Research and Drug Delivery

Platinum-based compounds have a long history in cancer therapy. More recently, platinum nanoparticles have been explored as drug delivery vehicles.[8][10] Their large surface area allows for the attachment of targeting ligands and therapeutic agents, and they can be designed to release their payload in a controlled manner.

Conceptual Workflow for a Pt-based Drug Delivery System

This workflow would involve:

-

Synthesis of Platinum Nanoparticles: Using a method similar to the one described previously, starting with this compound.

-

Surface Functionalization: The surface of the nanoparticles would be modified, for example, with polyethylene (B3416737) glycol (PEG), to improve their biocompatibility and circulation time in the body.

-

Drug Loading: An anticancer drug, such as doxorubicin, would be loaded onto the functionalized nanoparticles.

-

Targeting: A targeting ligand, such as an antibody that recognizes specific cancer cells, could be attached to the nanoparticle surface to enhance targeted delivery.

Further research is needed to develop and optimize specific protocols for the synthesis of such drug delivery systems originating from this compound.

Conclusion

This compound is a cornerstone precursor in the field of platinum-based materials science. Its utility in the synthesis of highly active supported catalysts and functional nanoparticles is well-established. The ability to control the final material's properties through careful manipulation of synthesis parameters makes it an invaluable tool for researchers and scientists. As research continues, the development of more refined experimental protocols will further expand the applications of this versatile compound in catalysis, electronics, and medicine.

References

- 1. This compound, Premion™, 99.99% (metals basis), Pt 50% min 1 g [thermofisher.com]

- 2. jddtonline.info [jddtonline.info]

- 3. energy-cie.ro [energy-cie.ro]

- 4. WO2000020116A1 - Impregnation process for catalysts - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Thermal decomposition and fractal properties of sputter-deposited platinum oxide thin fi lms | Semantic Scholar [semanticscholar.org]

- 8. Platinum Nanoparticles in Biomedicine: Preparation, Anti-Cancer Activity, and Drug Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of Platinum-Based Thin Films Deposited by Thermionic Vacuum Arc (TVA) Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jddtonline.info [jddtonline.info]

Purity Requirements of Tetraammineplatinum(II) Nitrate for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the purity requirements for tetraammineplatinum(II) nitrate (B79036) (--INVALID-LINK--₂) when utilized in high-stakes research environments such as catalysis, materials science, and pharmaceutical development. The integrity of experimental outcomes and the safety of resulting products are directly contingent on the purity of this critical precursor. This document outlines the available purity grades, common impurities, and detailed methodologies for synthesis and quality control analysis.

Purity Grades and Specifications

Tetraammineplatinum(II) nitrate is commercially available in several grades, each defined by its overall purity and the stringency of its impurity profile. The selection of an appropriate grade is paramount and is dictated by the sensitivity of the intended application. High-purity grades are essential for applications where trace impurities could poison a catalyst, interfere with sensitive analytical measurements, or pose a toxicological risk in pharmaceutical formulations.

| Purity Grade | Overall Assay | Platinum (Pt) Content | Typical Application |

| Reagent Grade | ≥99% | ~50.4% (Theoretical) | General laboratory use, educational purposes |

| High Purity | ≥99.99% (metals basis) | 49.9-50.7%[1] | Catalyst synthesis, materials science research |

| Ultra-High Purity | ≥99.995% (trace metals basis)[2] | Specified by trace metal content | Pharmaceutical research, advanced electronics, applications requiring minimal metallic contamination |

Impurity Profile: Identification and Impact

Impurities in this compound can originate from the starting materials, primarily potassium tetrachloroplatinate(II) (K₂PtCl₄), reagents used during synthesis, and the manufacturing environment. These impurities can be broadly categorized as elemental (metallic) and anionic.

Elemental Impurities

For pharmaceutical applications, the control of elemental impurities is rigorously governed by guidelines such as the United States Pharmacopeia (USP) General Chapter <232> and the International Council for Harmonisation (ICH) Q3D guideline.[3] These guidelines classify elemental impurities based on their toxicity and likelihood of occurrence. Platinum itself is a Class 2B element (low probability of inclusion in the drug product). However, other elemental impurities from starting materials or catalysts used in synthesis must be controlled.

The following table summarizes the ICH Q3D classification of potential elemental impurities relevant to the synthesis of platinum compounds.

| Class | Elements | Significance and Rationale |

| Class 1 | As, Cd, Hg, Pb | Highly toxic; must be evaluated in all risk assessments. |

| Class 2A | Co, Ni, V | Toxic with a high probability of occurrence in drug products. |

| Class 2B | Ag, Au, Ir, Os, Pd, Pt , Rh, Ru, Se, Tl | Toxic with a lower probability of occurrence. Their inclusion in a risk assessment is dependent on their intentional addition during synthesis. |

| Class 3 | Ba, Cr, Cu, Li, Mo, Sb, Sn | Lower toxicity by oral route; risk assessment is route-dependent. |

Researchers must ensure that the grade of this compound selected has a certificate of analysis detailing the levels of these and other potential elemental impurities to ensure they fall below the permitted daily exposure (PDE) limits for the final drug product.

Anionic and Other Impurities

Besides metallic contaminants, other impurities can include:

-

Chloride (Cl⁻): Residual chloride from the K₂PtCl₄ precursor is a common impurity.

-

Nitrite (NO₂⁻): Can be present as a byproduct or from impure nitric acid. Nitrite is often a critical impurity to control, especially in pharmaceutical applications, due to its potential to form carcinogenic nitrosamines.[4]

-

Other Platinum Species: Incomplete reaction or side reactions can lead to the presence of other platinum complexes.

Synthesis and Purification Workflow

A high-purity product necessitates a well-controlled synthesis and purification process. A common synthetic route involves the reaction of potassium tetrachloroplatinate(II) with ammonia, followed by precipitation with nitric acid. A more advanced method, designed to achieve high purity and yield, is detailed in the experimental protocols section.

References

A Comprehensive Technical Guide to the Safe Handling of Tetraammineplatinum(II) Nitrate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for tetraammineplatinum(II) nitrate (B79036). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This document outlines the hazards associated with this compound, provides detailed handling procedures, and offers guidance on emergency response.

Hazard Identification and Classification

Tetraammineplatinum(II) nitrate (--INVALID-LINK--₂) is a white, hygroscopic powder that is a strong oxidizer.[1] It poses several health risks, including skin and eye irritation, and may cause sensitization by skin contact.[1][2] Inhalation of the dust can lead to respiratory tract irritation.[1] While comprehensive toxicological data is not available, all platinum compounds should be handled with care due to the potential for allergic reactions.

GHS Hazard Classification:

-

Oxidizing solids: Category 2

-

Skin corrosion/irritation: Category 2

-

Serious eye damage/eye irritation: Category 2

-

Skin sensitization: Category 1

-

Specific target organ toxicity (single exposure), Respiratory tract irritation: Category 3

Exposure Limits and Toxicological Data

| Parameter | Value | Organization | Notes |

| OSHA PEL (Permissible Exposure Limit) | 0.002 mg/m³ (as Pt) | OSHA | 8-hour Time-Weighted Average |

| ACGIH TLV (Threshold Limit Value) | 0.002 mg/m³ (as Pt) | ACGIH | 8-hour Time-Weighted Average |

| NIOSH REL (Recommended Exposure Limit) | 0.002 mg/m³ (as Pt) | NIOSH | Up to 10-hour Time-Weighted Average |

| IDLH (Immediately Dangerous to Life or Health) | 4 mg/m³ (as Pt) | NIOSH |

Engineering Controls

Proper engineering controls are the primary line of defense in minimizing exposure to this compound.

-

Fume Hood: All work with this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[4][5]

-

Ventilation: General laboratory ventilation should be adequate to supplement the local exhaust from the fume hood.

-

Eyewash Stations and Safety Showers: Eyewash stations and safety showers must be readily accessible in the immediate work area.[1][2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

-

Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.[5][6]

-

Skin Protection:

-

Respiratory Protection: For operations with a high potential for generating dust, or if engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter (N100 or P3) should be used.[2][3]

Safe Handling and Storage

-

Handling:

-

Storage:

Experimental Protocol: Preparation of an Aqueous Solution

This protocol outlines the safe steps for preparing a standard aqueous solution of this compound.

-

Preparation:

-

Don all required PPE (double nitrile gloves, chemical safety goggles, face shield, lab coat).

-

Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

-

Place a plastic-backed absorbent pad on the work surface inside the fume hood.

-

-

Weighing the Compound:

-

On an analytical balance inside the fume hood, carefully weigh the desired amount of this compound onto a weigh boat.

-

Use a spatula for the transfer and avoid generating dust.

-

-

Dissolution:

-

Carefully transfer the weighed solid into a clean beaker or volumetric flask.

-

Slowly add the required volume of deionized water to the vessel.

-

Gently swirl the container to dissolve the solid. Do not use a magnetic stirrer initially to avoid splashing.

-

-

Final Preparation and Storage:

-

Once the solid is fully dissolved, the solution can be further diluted as needed.

-

Label the container with the chemical name, concentration, date, and your initials.

-

Store the solution in a tightly sealed container in a designated and properly labeled storage area.

-

-

Decontamination and Waste Disposal:

-

Wipe down the work surface with a suitable decontaminating solution (e.g., 70% isopropyl alcohol), followed by soap and water.[8]

-

Dispose of all contaminated materials (gloves, absorbent pads, weigh boat) in a designated hazardous waste container.

-

Spill and Emergency Procedures

-

Spills:

-

Minor Spill (in fume hood):

-

Ensure proper PPE is worn.

-

Absorb the spill with an inert material (e.g., vermiculite, sand).

-

Carefully sweep or scoop the material into a designated hazardous waste container.[2]

-

Decontaminate the area with a suitable cleaning agent.

-

-

Major Spill (outside fume hood):

-

Evacuate the immediate area.

-

Alert others and your supervisor.

-

Contact the institution's emergency response team.

-

-

-

First Aid:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1][2]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.[1][2]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

-

Waste Disposal

All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. This includes contaminated PPE, absorbent materials, and empty containers.

Incompatible Materials

This compound is a strong oxidizer and should not be stored or mixed with the following:[1][3]

-

Reducing agents

-

Combustible materials

-

Organic materials

-

Phosphorus

-

Sulfur

Visual Workflow for Safe Handling

Caption: Workflow for the safe handling of this compound.

References

- 1. colonialmetals.com [colonialmetals.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fishersci.com [fishersci.com]

- 4. amherst.edu [amherst.edu]

- 5. utoledo.edu [utoledo.edu]

- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. safety.tau.ac.il [safety.tau.ac.il]

- 8. depts.washington.edu [depts.washington.edu]

- 9. carlroth.com [carlroth.com]

Methodological & Application

Application Notes and Protocols for the Preparation of Pt/C Catalysts using Tetraammineplatinum(II) Nitrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for the synthesis of platinum-on-carbon (Pt/C) catalysts utilizing tetraammineplatinum(II) nitrate (B79036) as the platinum group metal precursor. The protocols outlined below are designed to yield catalysts with controlled particle size and high dispersion, which are critical attributes for applications in catalysis, including hydrogenation reactions relevant to drug development and fine chemical synthesis.

Introduction

Platinum supported on carbon is a widely used catalyst due to its high activity and stability. The choice of the platinum precursor is a critical factor that influences the final properties of the catalyst. Tetraammineplatinum(II) nitrate, --INVALID-LINK--₂, is an effective precursor that can lead to highly dispersed platinum nanoparticles on the carbon support. The preparation method detailed herein is based on the incipient wetness impregnation technique, followed by a chemical reduction step. This method is favored for its ability to achieve a uniform distribution of the precursor on the support material.

Experimental Protocols

Materials and Equipment

Materials:

-

This compound (--INVALID-LINK--₂)

-

High surface area carbon support (e.g., Vulcan XC-72R)

-

Deionized water

-

Reducing agent (e.g., sodium borohydride (B1222165) (NaBH₄), formaldehyde (B43269) (HCHO), or hydrogen gas (H₂))

-

Inert gas (e.g., nitrogen (N₂) or argon (Ar))

-

Dilute acetic acid

Equipment:

-

Analytical balance

-

Beakers and graduated cylinders

-

Magnetic stirrer and stir bars

-

Ultrasonic bath

-

Drying oven

-

Tube furnace with temperature controller

-

Filtration apparatus (e.g., Büchner funnel and vacuum flask)

-

pH meter

Preparation of the this compound Solution

-

Calculate the required mass of this compound to achieve the desired platinum loading on the carbon support (e.g., 5 wt%, 10 wt%, 20 wt%).

-

Accurately weigh the calculated amount of --INVALID-LINK--₂.

-

Dissolve the precursor in a volume of deionized water that is equal to the pore volume of the carbon support to be used (for incipient wetness impregnation). The concentration of the precursor solution can influence the final particle size of the platinum nanoparticles.[1]

-

Ensure the precursor is fully dissolved by stirring or brief ultrasonication.

Incipient Wetness Impregnation

-

Weigh the desired amount of high surface area carbon support and place it in a beaker.

-

Slowly add the prepared this compound solution to the carbon support dropwise while continuously stirring. The goal is to evenly moisten the entire carbon powder without forming a slurry.

-

Continue mixing for at least 1 hour to ensure uniform distribution of the precursor throughout the carbon support.

-

Dry the impregnated carbon support in an oven at a temperature between 80-120°C for 2-4 hours to remove the solvent.

Reduction of the Platinum Precursor

The reduction step is critical for the formation of metallic platinum nanoparticles. Several methods can be employed:

Method A: Chemical Reduction with Sodium Borohydride (Liquid Phase)

-

Disperse the dried, impregnated carbon support in deionized water or ethanol in a round-bottom flask under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add a freshly prepared, chilled aqueous solution of sodium borohydride (in excess) to the suspension while stirring vigorously.

-

Continue stirring for 1-2 hours at room temperature.

-

The color of the suspension will turn from brownish to black, indicating the formation of platinum nanoparticles.

Method B: Chemical Reduction with Formaldehyde (Liquid Phase)

-

Disperse the dried, impregnated carbon support in deionized water in a round-bottom flask.

-

Heat the suspension to 60-80°C under an inert atmosphere.

-

Add a 37 wt% formaldehyde solution (in excess) to the heated suspension.

-

Maintain the temperature and continue stirring for 1-2 hours.

Method C: Thermal Reduction with Hydrogen Gas (Gas Phase)

-

Place the dried, impregnated carbon support in a quartz tube within a tube furnace.

-

Purge the system with an inert gas (N₂ or Ar) for 30 minutes to remove any air.

-

Switch the gas flow to a mixture of hydrogen and an inert gas (e.g., 5% H₂ in N₂).

-

Heat the furnace to a temperature between 200°C and 400°C at a controlled ramp rate (e.g., 5°C/min). The reduction temperature has a significant impact on the final particle size and dispersion.[2]

-

Hold at the desired reduction temperature for 2-4 hours.

-

Cool the furnace down to room temperature under the hydrogen-containing atmosphere.

-

Finally, purge the system with an inert gas before removing the catalyst.

Washing and Drying

-

After the reduction step (for liquid-phase methods), collect the Pt/C catalyst by vacuum filtration.

-

Wash the catalyst thoroughly with copious amounts of deionized water to remove any residual reducing agent and by-products. Washing with dilute acetic acid can also be performed to neutralize any alkaline residues.[3]

-

Continue washing until the filtrate is neutral (pH ~7).

-

Dry the final Pt/C catalyst in a vacuum oven at 60-80°C overnight.

-

Store the dried catalyst in a desiccator.

Data Presentation

The following tables summarize the expected influence of key synthesis parameters on the final catalyst properties.

Table 1: Effect of Precursor Concentration on Pt Particle Size

| Precursor Concentration (mmol/L) | Average Pt Particle Size (nm) | Reference |

| 4.6 | 1.1 ± 0.2 | [1] |

| 11.8 | 1.2 ± 0.2 | [1] |

| 23.4 | 1.3 ± 0.2 | [1] |

| 24.0 | 1.4 ± 0.2 | [1] |

| 47.9 | 1.8 ± 0.2 | [1] |

Table 2: Influence of Reduction Temperature on Catalyst Properties

| Reduction Temperature (°C) | Average Pt Particle Size (nm) | Electrochemical Surface Area (ECSA) (m²/g) | Reference |

| 200 | ~2.0 - 3.0 | High | General Trend |

| 300 | ~3.0 - 4.0 | Moderate | General Trend |

| 400 | ~4.0 - 6.0 | Lower | General Trend |

Table 3: Typical Catalyst Characteristics

| Property | Value Range |

| Platinum Loading | 5 - 40 wt% |

| Average Pt Particle Size | 1 - 5 nm |

| Electrochemical Surface Area (ECSA) | 50 - 150 m²/g |

| Platinum Dispersion | 20 - 80 % |

Visualizations

Caption: Experimental workflow for Pt/C catalyst synthesis.

Caption: Relationship between synthesis parameters and catalyst properties.

References

Application Notes and Protocols: Synthesis of Platinum Nanoparticles from Tetraammineplatinum(II) Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum nanoparticles (PtNPs) are of significant interest in biomedical research and drug development due to their unique catalytic, electronic, and physicochemical properties.[1] Their applications are diverse, ranging from anticancer agents and drug delivery vehicles to biosensors and diagnostic tools.[1][2] The synthesis of PtNPs with controlled size and morphology is crucial for these applications, as these parameters heavily influence their biological activity and efficacy.[3]

This document provides detailed protocols and application notes for the synthesis of platinum nanoparticles using tetraammineplatinum(II) nitrate (B79036), --INVALID-LINK--₂, as a precursor. Tetraammineplatinum(II) nitrate is a water-soluble and chloride-free platinum salt, which can be advantageous in certain catalytic and biological applications where chloride ions may have detrimental effects.[4] Two primary methods are discussed: chemical reduction in an aqueous solution and thermal decomposition.

Data Presentation

The following tables summarize key parameters and resulting characteristics of platinum nanoparticles synthesized through different methods.

Table 1: Synthesis of Platinum Nanoparticles via Chemical Reduction

| Parameter | Condition | Resulting PtNP Characteristics | Reference |

| Precursor | This compound (--INVALID-LINK--₂) | - | General Knowledge |

| Reducing Agent | Sodium Borohydride (B1222165) (NaBH₄) | Particle Size: 2-5 nm (typical) | [5] |

| Ethylene (B1197577) Glycol (Polyol Method) | Particle Size: 3-10 nm (typical) | [6] | |

| Stabilizing Agent | Polyvinylpyrrolidone (PVP) | Prevents aggregation, influences final particle size | [7] |

| Sodium Citrate | Controls nucleation and growth | [1] | |

| Reaction Temperature | 25°C (for NaBH₄ reduction) | Rapid reduction | [8] |

| 160°C (for polyol synthesis) | Slower, more controlled growth | [6] | |